3-[1-(3,4-Difluorophenyl)ethylsulfinyl]-4-methyl-1,2,4-triazole
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Overview
Description
3-[1-(3,4-Difluorophenyl)ethylsulfinyl]-4-methyl-1,2,4-triazole is a chemical compound that has been extensively researched for its potential applications in various fields of science. It is commonly referred to as DFT, and it belongs to the class of triazole compounds. DFT has gained significant attention due to its unique chemical properties and potential applications in scientific research.
Mechanism of Action
The mechanism of action of DFT is not fully understood, but it is believed to involve the inhibition of specific enzymes and the disruption of cellular processes. DFT has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, such as nucleic acids and proteins.
Biochemical and Physiological Effects:
DFT has been shown to have a range of biochemical and physiological effects. It has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal species. DFT has also been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using DFT in lab experiments is its unique chemical properties, which make it a versatile compound for a range of applications. However, one of the limitations of using DFT is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on DFT. One area of interest is the development of more efficient synthesis methods for DFT, which would allow for larger-scale production of the compound. Another area of interest is the investigation of DFT's potential as a therapeutic agent for the treatment of various diseases, including cancer and microbial infections. Additionally, further research is needed to fully understand the mechanism of action of DFT and its potential applications in various fields of science.
Synthesis Methods
The synthesis of DFT involves the reaction of 3,4-difluorobenzyl chloride with sodium sulfinate in the presence of a base. The resulting intermediate is then reacted with 4-methyl-1,2,4-triazole to yield DFT. The purity of the compound can be improved by recrystallization or column chromatography.
Scientific Research Applications
DFT has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit antimicrobial, antifungal, and anticancer properties. DFT has also been investigated for its potential use as a corrosion inhibitor, as well as its ability to inhibit the activity of certain enzymes.
properties
IUPAC Name |
3-[1-(3,4-difluorophenyl)ethylsulfinyl]-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3OS/c1-7(8-3-4-9(12)10(13)5-8)18(17)11-15-14-6-16(11)2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNHMYWGJYPPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)S(=O)C2=NN=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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